![molecular formula C22H37N9O B14319240 N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide CAS No. 112476-89-8](/img/structure/B14319240.png)
N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide is a complex organic compound characterized by its unique structure, which includes hydrazinylidene groups and a decanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The complexity of its synthesis likely limits its production to research laboratories and specialized chemical manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines .
Aplicaciones Científicas De Investigación
N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its possible therapeutic effects, including its role in drug development.
Mecanismo De Acción
The mechanism of action of N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide involves its interaction with specific molecular targets. The hydrazinylidene groups can form complexes with metal ions, affecting various biochemical pathways. The compound’s effects on cellular processes are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazinylidene derivatives and benzene-based amides. Examples are:
- N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)acetamide
- N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)butanamide .
Uniqueness
N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide is unique due to its specific structure, which includes a decanamide moiety.
Propiedades
Número CAS |
112476-89-8 |
|---|---|
Fórmula molecular |
C22H37N9O |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
N-[3,5-bis[N-(methanehydrazonoylamino)-C-methylcarbonimidoyl]phenyl]decanamide |
InChI |
InChI=1S/C22H37N9O/c1-4-5-6-7-8-9-10-11-22(32)29-21-13-19(17(2)30-27-15-25-23)12-20(14-21)18(3)31-28-16-26-24/h12-16H,4-11,23-24H2,1-3H3,(H,25,27)(H,26,28)(H,29,32) |
Clave InChI |
NRTXNMLTERVXEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC(=CC(=C1)C(=NNC=NN)C)C(=NNC=NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



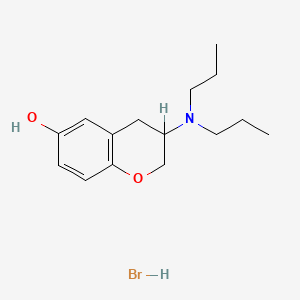
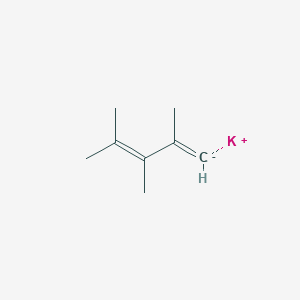
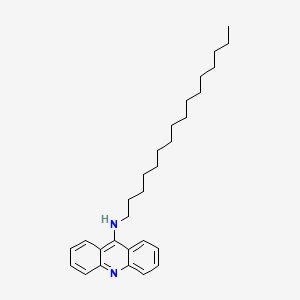
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
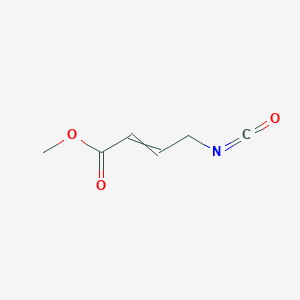
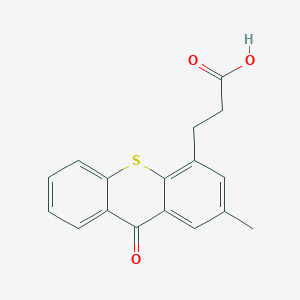
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
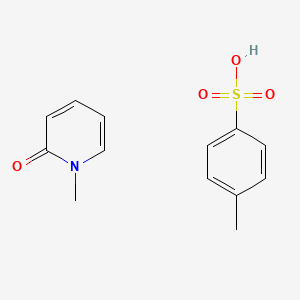
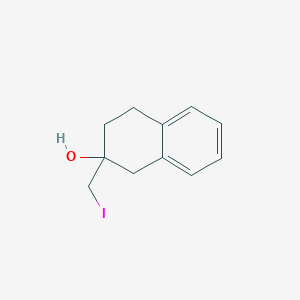
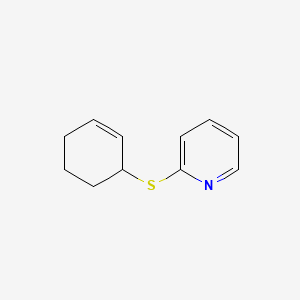
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
